molecular formula C22H29N5O4S B2785139 N-(2,5-dimethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899992-90-6

N-(2,5-dimethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2785139
CAS RN: 899992-90-6
M. Wt: 459.57
InChI Key: LPPDVGOZXQTLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H29N5O4S and its molecular weight is 459.57. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationship Studies

A series of 2-aminopyrimidines was synthesized as ligands for the histamine H4 receptor, illustrating the process of optimizing compounds for enhanced potency and in vitro activity, leading to potential applications in anti-inflammatory and pain management therapies (Altenbach et al., 2008).

Radiosynthesis for Imaging Applications

Research on the synthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET), demonstrates the application of certain pyrimidineacetamides in the field of diagnostic imaging (Dollé et al., 2008).

Heterocyclic Compound Synthesis

Studies have synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific starting materials, showing anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase inhibitors and for their potential in pain and inflammation management (Abu‐Hashem et al., 2020).

Antimicrobial Activity Studies

Research into the synthesis and antimicrobial activity of new heterocycles incorporating antipyrine moiety indicates the potential for these compounds to be used in developing new antimicrobial agents (Bondock et al., 2008).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4S/c1-25-9-11-26(12-10-25)27-18-6-4-5-16(18)21(24-22(27)29)32-14-20(28)23-17-13-15(30-2)7-8-19(17)31-3/h7-8,13H,4-6,9-12,14H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPDVGOZXQTLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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